molecular formula C13H15N3O2 B12174984 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B12174984
M. Wt: 245.28 g/mol
InChI Key: LZYOBXATDVPULY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide is a novel compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a combination of an oxazole ring and a pyridine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitro-1,2-oxazole.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the oxazole intermediate.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)ethylamine: Similar structure but with an ethylamine linkage instead of propanamide.

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)methylamine: Similar structure but with a methylamine linkage.

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C13H15N3O2/c1-9-11(10(2)18-16-9)6-7-13(17)15-12-5-3-4-8-14-12/h3-5,8H,6-7H2,1-2H3,(H,14,15,17)

InChI Key

LZYOBXATDVPULY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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